2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid is a complex organic compound with the molecular formula C11H12N6O2 and a molecular weight of 260.257 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The reaction conditions typically involve the use of hydrazine derivatives and various catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Hydrazine derivatives: Compounds containing the hydrazine moiety exhibit similar reactivity and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-17-10(13)8(9(12)16-17)15-14-7-5-3-2-4-6(7)11(18)19/h2-5H,13H2,1H3,(H2,12,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREFTWVWMFQBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)N=NC2=CC=CC=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.